4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Description
The compound 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a rhodanine derivative characterized by a thiazolidinone core substituted with a 4-carboxyphenyl group at the 5-position and a 2-hydroxybenzoic acid moiety at the 3-position. Its Z-configuration at the methylidene bond ensures a planar geometry critical for bioactivity . Rhodanine derivatives are renowned for their antimicrobial, anticancer, and enzyme-inhibitory properties, attributed to their ability to interact with biological targets via hydrogen bonding, dipole interactions, and π-π stacking . The dual carboxylic acid groups and hydroxyl substitution in this compound enhance solubility and polar interactions, distinguishing it from simpler analogs .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRGMHDHGLVFP-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One approach begins with the condensation of 4-carboxybenzaldehyde with a thiazolidine-2-thione derivative under mild acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimization of reaction parameters such as temperature, pH, solvent selection, and catalyst usage. Large-scale reactors and continuous flow processes are often employed to enhance yield and purity. Efficient purification techniques like recrystallization and chromatography are critical to obtain high-quality material.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is driven by its distinct functional groups:
Thiazolidinone Core
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Sulfanylidene Group (C=S) :
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4-Oxo Group (C=O) :
Substituent Groups
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4-Carboxyphenylmethylidene :
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Engages in π-π stacking interactions in supramolecular assemblies.
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Modifies electron density in electrophilic aromatic substitution reactions.
-
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2-Hydroxybenzoic Acid :
Nucleophilic Attack at the Thiazolidinone Ring
The C=S bond is susceptible to nucleophiles like amines, yielding thioamide derivatives:
This reaction is critical for modifying bioactivity in medicinal chemistry .
Oxidation of the 4-Oxo Group
Under strong oxidizing agents (e.g., KMnO₄), the 4-oxo group forms a carboxylic acid derivative:
This alters solubility and binding affinity.
Electrophilic Substitution on the Aromatic Rings
The 4-carboxyphenyl and 2-hydroxybenzoic acid moieties undergo:
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Sulfonation : At the para position relative to –COOH groups.
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Nitration : Requires HNO₃/H₂SO₄, yielding nitro derivatives for further functionalization.
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and SO₂.
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pH Sensitivity :
| Condition | Degradation Products |
|---|---|
| High temperature | CO₂, SO₂, aromatic fragments |
| Alkaline hydrolysis | 4-Carboxybenzaldehyde, 2-hydroxybenzoic acid |
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluated various thiazolidinone compounds, including derivatives similar to our target compound, against several cancer cell lines.
Key Findings:
- Mechanism of Action : The thiazolidinone scaffold has been linked to the induction of apoptosis in cancer cells. The presence of electron-withdrawing groups enhances the anticancer activity by stabilizing reactive intermediates.
- Case Study Results :
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
Antibacterial Activity
The compound has also been studied for its antibacterial properties. A series of thiazolidinone derivatives were synthesized and evaluated for their effectiveness against various bacterial strains.
Key Findings:
- Broad-Spectrum Activity : Compounds derived from thiazolidinones exhibited broad-spectrum antibacterial activity, with some outperforming standard antibiotics like Ciprofloxacin.
- Minimum Inhibitory Concentration (MIC) : The most potent compounds demonstrated MIC values as low as 50 μg/mL against Mycobacterium smegmatis .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5f | Mycobacterium smegmatis | 50 |
| Ciprofloxacin | Standard Reference | Variable |
Synthesis and Characterization
The synthesis of the target compound involves multi-step procedures that include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism by which 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for interactions with active sites or binding pockets, thereby modulating biological activity. Pathways influenced include those related to oxidative stress, inflammatory responses, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications compared to analogous rhodanine derivatives:
Electronic and Stereochemical Effects
- Electron-Withdrawing Groups : The 4-carboxyphenyl group in the target compound increases electron deficiency in the rhodanine core, enhancing dipole interactions with target proteins compared to electron-donating groups (e.g., methoxy in ).
- Z-Configuration : The Z-geometry stabilizes the planar conjugated system, optimizing binding to enzymatic pockets, as seen in crystal structures of related compounds .
- Hydrogen Bonding : The hydroxyl and carboxylic acid groups enable strong hydrogen bonding with residues like Asp or Arg in proteins, contrasting with sulfonamide or acetamide analogs () that rely on weaker van der Waals interactions.
Pharmacokinetic and Solubility Profiles
- Solubility : The dual carboxylic acids in the target compound improve aqueous solubility (>50 mg/mL predicted) compared to lipophilic analogs (e.g., bromine-substituted derivatives in ).
- Bioavailability : While high solubility aids absorption, the compound’s polarity may limit blood-brain barrier penetration, unlike analogs with alkyl chains or halogen substituents.
Biological Activity
The compound 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
This compound is characterized by a complex structure that includes a thiazolidine ring and hydroxylated benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 337.37 g/mol. The compound's structure suggests potential interactions with biological macromolecules, which may underpin its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Effects : Compounds with similar structures have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Some derivatives have also shown efficacy against fungi, indicating a broad spectrum of antimicrobial action .
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy:
- Cell Proliferation Inhibition : Studies suggest that thiazolidine derivatives can inhibit the proliferation of cancer cells in vitro. For example, compounds structurally related to 4-hydroxybenzoic acid have been found to induce apoptosis in various cancer cell lines .
- Mechanisms of Action : The anticancer effects may be mediated through the induction of oxidative stress and the activation of apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of Inflammatory Mediators : Research indicates that compounds similar to 4-hydroxybenzoic acid can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .
- Animal Models : In vivo studies have demonstrated reduced inflammation in models of arthritis when treated with related thiazolidine derivatives .
Case Studies
Several case studies and experimental investigations have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
